molecular formula C4H9BrO2 B2669904 1-bromo-3-methoxy-2-Propanol CAS No. 135295-88-4

1-bromo-3-methoxy-2-Propanol

Cat. No.: B2669904
CAS No.: 135295-88-4
M. Wt: 169.018
InChI Key: JVKQRGSQZKDSLQ-UHFFFAOYSA-N
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Description

1-bromo-3-methoxypropan-2-ol is an organic compound with the CAS Number: 135295-88-4 . It belongs to the class of organic compounds known as bromohydrins. These are alcohols substituted by a bromine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups .


Molecular Structure Analysis

The molecular weight of 1-bromo-3-methoxypropan-2-ol is 169.02 . The molecular formula is C4H9BrO2 .

Scientific Research Applications

Cyclopropane and Heterocycle Formation

Research on compounds structurally similar to 1-bromo-3-methoxy-2-propanol, such as 3-bromo-5-methoxyfuran-2(5H)-one, has shown potential in the formation of cyclopropane bis-lactones and heterocyclic compounds through reactions with nucleophiles. These findings suggest applications in synthesizing novel organic compounds with potential utility in pharmaceuticals and material science (Fariña et al., 1986).

Solvent and Industrial Applications

Studies on methoxy propanols, including compounds similar to this compound, indicate their use as solvents for paints, inks, and fragrances, and as raw materials for the production of industrial detergents. Their reactivity with OH radicals, product yields, and potential mechanisms have been thoroughly investigated, showing the chemical's relevance in industrial applications (Aschmann et al., 2011).

Catalysis and Synthesis

The acid-base properties of mixed oxides have been studied for the synthesis of 1-methoxy-2-propanol from propylene oxide and methanol, showcasing the catalytic potential of such systems. This research provides a foundation for the development of efficient catalysts for organic synthesis processes, including those involving methoxy propanols (Cheng et al., 2008).

Surfactant Media for Substitution Reactions

Research on the use of self-assembled surfactant systems, including reactions involving compounds like 3-bromo-1-propanol, offers insights into the efficiency of micellar media as reaction environments. This work suggests applications in enhancing chemical reactions and could provide a basis for the development of novel reaction media or catalysts (Currie, 2004).

Environmental and Safety Studies

Investigations into the environmental behavior and safety of methoxy propanols, such as 1-methoxy-2-propanol, focus on their absorption through the skin and potential occupational exposure. Analytical methods have been developed for monitoring these compounds, contributing to workplace safety and environmental protection (Jones et al., 1997).

Properties

IUPAC Name

1-bromo-3-methoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKQRGSQZKDSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135295-88-4
Record name 1-bromo-3-methoxypropan-2-ol
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